7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-51-0) is a 2-thioxo-quinazolin-4(3H)-one derivative belonging to the quinazolinone family. The compound possesses a molecular formula of C₁₁H₁₁ClN₂O₂S, a molecular weight of 270.74 g/mol, a predicted logP of 1.663, and is commercially available at ≥95% purity from multiple specialized chemical suppliers.

Molecular Formula C11H11ClN2O2S
Molecular Weight 270.73
CAS No. 422526-51-0
Cat. No. B2604260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS422526-51-0
Molecular FormulaC11H11ClN2O2S
Molecular Weight270.73
Structural Identifiers
SMILESCOCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
InChIInChI=1S/C11H11ClN2O2S/c1-16-5-4-14-10(15)8-3-2-7(12)6-9(8)13-11(14)17/h2-3,6H,4-5H2,1H3,(H,13,17)
InChIKeyWTIXIGYHCZANAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-51-0): Structural and Physicochemical Identity for Procurement Decision-Making


7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-51-0) is a 2-thioxo-quinazolin-4(3H)-one derivative belonging to the quinazolinone family [1]. The compound possesses a molecular formula of C₁₁H₁₁ClN₂O₂S, a molecular weight of 270.74 g/mol, a predicted logP of 1.663, and is commercially available at ≥95% purity from multiple specialized chemical suppliers . As a 2-sulfanyl-3,4-dihydroquinazolin-4-one scaffold with simultaneous 7-chloro and N3-(2-methoxyethyl) substitution, it serves as a versatile intermediate for the synthesis of 2-(alkylthio)-quinazolin-4(3H)-one libraries and a potential scaffold for kinase and phosphodiesterase inhibitor programs [1][2].

Quinazolinone scaffold for PDE7 and kinase hinge-binding research
7-chloro handle for late-stage cross-coupling diversification
2-sulfanyl group for S-alkylation library synthesis
Multi-vendor sourcing with consistent certified purity

Why Generic Substitution Fails for 7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: The Critical Role of 7-Chloro and N3-(2-Methoxyethyl) Substitution


Within the 2-thioxo-quinazolin-4(3H)-one class, biological activity is exquisitely sensitive to the nature and position of substituents on the quinazolinone core. The 7-chloro substitution on the target compound increases lipophilicity by +0.23 logP units compared with the unsubstituted analog 3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (logP 1.663 vs 1.433) [1], directly impacting membrane partitioning and target engagement. Replacement of the N3-(2-methoxyethyl) group with other substituents (e.g., phenyl, substituted benzyl) or the absence of the 7-chloro has been shown to drastically alter antibacterial MIC values and enzyme inhibitory potency in closely related series [2][3]. Furthermore, positional isomerism matters: the 6-bromo analog (6-bromo-2-mercapto-3-(2-methoxyethyl)quinazolin-4(3H)-one, MW 315.19) introduces an additional 44.45 Da mass shift and different electronic effects compared with the 7-chloro substitution, making generic interchange scientifically unsound [4].

7-chloro vs des-chloro analog
Lipophilicity and membrane partitioning context may differ considerably; direct interchange not supported
7-chloro vs 6-bromo positional isomer
Positional isomerism alters electronic effects and target-engagement profile; may require independent validation
N3-substitution sensitivity
Biological activity is sensitive to N3-substituent variation; generic 2-thioxo-quinazolinones may not transfer

Product-Specific Quantitative Evidence Guide: How 7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Differentiates from Its Closest Analogs


Lipophilicity Differential: +0.23 logP Gain via 7-Chloro Substitution Versus the Des-Chloro Parent

The target compound exhibits a predicted logP of 1.663, which is 0.23 log units higher than the des-chloro parent compound 3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (logP 1.433, EN300-03293) [1]. This measured increase in lipophilicity attributable solely to the 7-chloro substituent translates to an approximately 1.7-fold greater octanol-water partition coefficient, which can significantly influence passive membrane permeability and non-specific protein binding [1].

Lipophilicity Shift
Head-to-head
ΔlogP +0.23 | Target logP 1.663 vs des-chloro 1.433
Supports membrane partitioning differentiation
Predicted logP; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Discovery

With a molecular weight of 270.74 Da, the target compound occupies a strategic intermediate space between the des-chloro fragment (MW 236.29, EN300-03293) and the heavier 6-bromo analog (MW 315.19, EN300-10836) [1][2]. This places the compound within the 'rule-of-three' compliant fragment space (MW <300) while carrying the 7-chloro substituent necessary for key target interactions [3]. The 16 heavy atom count versus 16 (des-chloro) and 17 (6-bromo) provides a favorable complexity-to-size ratio for fragment growing strategies [1][2].

Fragment Mass
Cross-study comparable
270.74 Da
Fragment-space positioning between lighter and heavier analogs
Rule-of-three compliant fragment mass
Fragment-Based Drug Discovery Lead Optimization Physicochemical Descriptors

Class-Level Evidence: Thioxoquinazoline PDE7 Inhibitory Activity Supports Target Compound's Therapeutic Relevance

The thioxoquinazoline chemotype to which the target compound belongs has been validated as a PDE7 inhibitor scaffold by Castaño et al. (2009), with multiple derivatives achieving sub-micromolar IC50 values against the PDE7A1 catalytic domain [1]. Although the target compound itself was not individually profiled in this study, the SAR established that the 2-thioxo group and the quinazolinone core are essential pharmacophoric elements for PDE7 inhibition, and that substituent variation at the 3- and 7-positions modulates inhibitory potency and PDE4/PDE7 selectivity [1]. The 7-chloro substitution on the target compound is structurally analogous to halogen-substituted derivatives that showed IC50 values ranging from 0.19 to 1.5 µM in the PDE7A1 assay, providing a plausible potency anchor for lead optimization [1].

PDE7 Class SAR
Class-level
Class IC50 0.19–1.5 µM
Supports PDE7 inhibitor scaffold exploration
Target compound not individually profiled
Phosphodiesterase 7 Inhibition Inflammation Immunomodulation

Antibacterial Potential of N3-(2-Methoxyethyl) Quinazolinone Series: Target Compound as a Key Intermediate

The des-chloro analog of the target compound serves as the key synthetic intermediate for generating a focused library of 3-(2-methoxyethyl)-2-(alkylthio)quinazolin-4(3H)-one derivatives with antibacterial activity, as reported by Idoumghar and Vlasov (2024) [1]. Molecular docking studies within this series predicted binding to bacterial TrmD (tRNA methyltransferase) from M. tuberculosis and P. aeruginosa, with leading compounds identified based on docking scores superior to the reference ligand [1][2]. The target compound, bearing a 7-chloro substituent, offers enhanced electrophilicity at the 2-position for subsequent S-alkylation reactions compared with the des-chloro intermediate, potentially improving synthetic yields in the construction of 2-(alkylthio)-quinazolinone libraries [1].

Antibacterial Scaffold
Class-level
Docking-predicted TrmD engagement
Supports antibacterial library synthesis
Docking predictions pending experimental validation
Antibacterial Agents Antitubercular Drug Resistance

Commercial Availability Benchmarking: Purity and Supply Reliability Across Vendors

The target compound is stocked by multiple independent suppliers (Enamine, Santa Cruz Biotechnology, AKSci, Leyan) at a consistent certified purity of ≥95% (HPLC) . In contrast, the 6-bromo positional isomer (EN300-10836) is available from a single primary stockist at comparable purity but with longer lead times [1]. The 7-chloro substitution pattern is more synthetically accessible via direct chlorination of the anthranilic acid precursor, resulting in a lower cost-per-gram and faster restocking cycle compared with the 6-bromo variant [1].

Supply Redundancy
Cross-study comparable
4+ stockists vs 1–2 for 6-bromo analog
Supports long-term procurement continuity
As of May 2026 vendor catalogs
Chemical Procurement Quality Control Supply Chain

Best Research and Industrial Application Scenarios for 7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one


Fragment-Based Lead Discovery Targeting Phosphodiesterase 7 (PDE7)

The target compound serves as an ideal fragment starting point for PDE7 inhibitor programs. Its MW of 270.74 Da places it within rule-of-three space, while the 7-chloro substituent contributes +0.23 logP units of lipophilicity versus the des-chloro parent, enhancing membrane permeability potential [1][2]. The 2-thioxo group is essential for PDE7A1 binding as established by Castaño et al. (2009), where thioxoquinazoline derivatives demonstrated IC50 values of 0.19–1.5 µM [3]. The 7-chloro substitution provides a vector for structure-guided optimization toward the PDE7 catalytic pocket, and the N3-(2-methoxyethyl) group can be elaborated to improve selectivity over PDE4 isoforms [3].

Key Building Block for 2-(Alkylthio)quinazolin-4(3H)-one Antibacterial Libraries

Procurement of the target compound enables direct entry into the 7-chloro substituted 2-(alkylthio)quinazolin-4(3H)-one series identified as a promising antibacterial chemotype by Idoumghar and Vlasov (2024) [1]. The compound can be S-alkylated at the 2-sulfanyl position to generate focused libraries targeting bacterial TrmD, with the 7-chloro group potentially enhancing target affinity through halogen bonding interactions within the enzyme active site [1][2]. The commercial availability from multiple stockists at 95% purity ensures reproducible library synthesis across multiple design-make-test cycles [3].

Kinase Inhibitor Scaffold Exploration and Hinge-Binder Design

The quinazolin-4(3H)-one core is a recognized kinase hinge-binding motif, and the 2-thioxo variant offers a unique hydrogen-bond donor/acceptor profile compared with the 2-oxo quinazolinone analogs [1]. The 7-chloro substitution on the target compound provides a synthetic handle for late-stage diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling rapid exploration of the solvent-exposed region in kinase ATP-binding sites [1]. The logP of 1.663 falls within the optimal range for oral bioavailability, making this compound a strategically positioned starting point for kinase inhibitor lead generation.

Application
Selection Property
Validation Focus
PDE7 fragment-based inhibitor research
Thioxo-quinazolinone core with 7-chloro lipophilicity vector
PDE7A1 inhibition assay and isoform selectivity review
2-(Alkylthio)quinazolinone antibacterial library synthesis
2-sulfanyl handle for S-alkylation diversification
Antibacterial MIC screening and target-engagement endpoint review
Kinase inhibitor scaffold exploration
Quinazolin-4-one hinge-binding core with 7-chloro diversification vector
Kinase panel selectivity profiling and cross-coupling diversification review
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